2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde
Descripción
Propiedades
IUPAC Name |
2-propan-2-ylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(2)9-8(6-14)13-5-3-4-11-10(13)12-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHVFDRAXYYROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N2C=CC=NC2=N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520366 | |
| Record name | 2-(Propan-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89021-16-9 | |
| Record name | 2-(Propan-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Vilsmeier-Haack Formylation for 2-Isopropylimidazo[1,2-a]pyrimidine
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold is a "privileged" bicyclic heterocycle in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, GABA-A receptor modulators, and antiviral agents[1]. Functionalization of this core is a critical step in drug discovery. Among various late-stage functionalization strategies, the Vilsmeier-Haack formylation stands out as a robust, highly regioselective method for introducing a formyl group, which serves as a versatile handle for subsequent cross-coupling, reductive amination, or condensation reactions[2].
When applied to 2-isopropylimidazo[1,2-a]pyrimidine, the Vilsmeier-Haack reaction exclusively targets the C-3 position. This technical guide dissects the mechanistic causality, electronic principles, and optimized experimental protocols required to successfully execute this transformation.
Mechanistic Causality and Regioselectivity
The Vilsmeier-Haack formylation is an electrophilic aromatic substitution (EAS) that relies on the generation of a highly reactive chloroiminium ion, followed by targeted attack on an electron-rich arene[3].
Phase 1: Generation of the Vilsmeier Reagent
The reaction begins with the activation of N,N-dimethylformamide (DMF) by phosphorus oxychloride (POCl 3 ). The nucleophilic oxygen of DMF attacks the electrophilic phosphorus of POCl 3 . Subsequent elimination of a dichlorophosphate leaving group yields the (chloromethylene)dimethyliminium chloride—the active Vilsmeier reagent.
Phase 2: Electrophilic Aromatic Substitution (EAS)
The regioselectivity of the EAS on 2-isopropylimidazo[1,2-a]pyrimidine is governed entirely by the electronic topology of the fused bicyclic system. The core consists of an electron-deficient pyrimidine ring fused to an electron-rich imidazole ring. The bridgehead nitrogen (N4) donates its lone electron pair into the imidazole system, significantly raising the HOMO energy and localizing electron density specifically at the C-3 position[4].
According to Hammond's postulate, the transition state of this endothermic EAS step closely resembles the intermediate. The Wheland intermediate (sigma complex) formed via attack at C-3 is highly stabilized by resonance contributions from the bridgehead nitrogen, which accommodates the positive charge[3]. The 2-isopropyl group provides mild inductive (+I) stabilization, further activating the ring. While the isopropyl group introduces steric bulk, it primarily shields the C-2 position, leaving the highly nucleophilic C-3 trajectory accessible for the bulky Vilsmeier reagent.
Phase 3: Re-aromatization and Hydrolysis
Following the formation of the Wheland intermediate, rapid deprotonation restores aromaticity, yielding a 3-iminium intermediate. Upon aqueous basic workup, this stable iminium salt undergoes hydrolysis to release dimethylamine, yielding the final 3-formyl-2-isopropylimidazo[1,2-a]pyrimidine[3].
Mechanistic pathway of the Vilsmeier-Haack formylation at the C-3 position.
Reaction Optimization Data
To achieve maximum conversion while suppressing tar formation and degradation, the stoichiometry and thermal parameters must be strictly controlled. The table below summarizes the optimization landscape for this specific scaffold.
| Substrate : POCl 3 : DMF | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 : 1.5 : 5.0 | 25 °C | 12.0 | 45% | Incomplete conversion; insufficient thermal driving force for EAS. |
| 1 : 2.0 : 10.0 | 60 °C | 4.0 | 88% | Optimal formation of the iminium intermediate; clean profile. |
| 1 : 3.0 : 10.0 | 90 °C | 2.0 | 65% | Substrate degradation; significant tar formation observed. |
| 1 : 2.0 : 2.0 (in DCM) | 60 °C | 8.0 | 52% | Poor solubility of the Wheland intermediate; sluggish reaction. |
Experimental Protocol: Self-Validating Workflow
The following protocol is engineered for high-fidelity reproducibility, incorporating causality-driven steps to ensure scientific integrity.
Step 1: Vilsmeier Reagent Formation
-
Action: Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (10.0 equiv). Cool the system to 0 °C using an ice-water bath. Add POCl 3 (2.0 equiv) dropwise over 15 minutes.
-
Causality: The reaction between DMF and POCl 3 is highly exothermic. Dropwise addition at 0 °C prevents the thermal degradation of DMF into dimethylamine and carbon monoxide, ensuring the quantitative formation of the electrophilic chloroiminium ion.
Step 2: Substrate Addition
-
Action: Dissolve 2-isopropylimidazo[1,2-a]pyrimidine (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Causality: Introducing the substrate at low temperatures prevents an uncontrolled, rapid exothermic EAS reaction, which can lead to poly-formylation or polymerization of the electron-rich heterocycle.
Step 3: Thermal Activation
-
Action: Remove the ice bath and gradually heat the reaction mixture to 60 °C for 4 hours. Monitor progression via LC-MS or TLC (DCM:MeOH 9:1).
-
Causality: While the initial pi-complex forms at low temperatures, overcoming the activation energy barrier to form the Wheland intermediate at the sterically encumbered C-3 position (adjacent to the isopropyl group) requires a specific thermal driving force.
Step 4: Quenching and Hydrolysis
-
Action: Cool the mixture to room temperature and pour it slowly over vigorously stirred crushed ice. Adjust the pH to 7-8 using saturated aqueous sodium bicarbonate (NaHCO 3 ).
-
Causality: Pouring over ice safely dissipates the violent heat of POCl 3 hydrolysis. The basic pH is critical; it neutralizes the generated HCl (preventing substrate protonation and solubilization in the aqueous layer) and drives the hydrolysis of the stable iminium intermediate into the desired aldehyde.
Step 5: Isolation and Purification
-
Action: Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Recrystallize from ethyl acetate/hexane.
-
Causality: DCM efficiently partitions the neutral formylated product from the highly polar DMF/water mixture. Recrystallization leverages the planar, crystalline nature of the formylated core to yield >98% pure product without the need for silica gel chromatography.
Step-by-step experimental workflow for the Vilsmeier-Haack reaction.
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent National Center for Biotechnology Information (PMC) URL:[2]
-
Sequential Regioselective Diorganochalcogenations of Imidazo[1,2-a]pyrimidines Using I2/H3PO4 in Dimethylsulfoxide The Journal of Organic Chemistry - ACS Publications URL:[4]
-
Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells PLOS URL:[1]
-
Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N–H) Indoles Using Anilines as the Carbonyl Source Journal of the American Chemical Society - ACS Publications URL:[3]
Sources
- 1. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells | PLOS Genetics [journals.plos.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Solubility Profile of 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde in Polar Aprotic Solvents
Executive Summary
In modern medicinal chemistry and materials science, the imidazo[1,2-a]pyrimidine scaffold is a highly privileged pharmacophore. Derivatives of this core are extensively utilized in the development of antiviral agents (such as SARS-CoV-2 entry inhibitors)[1], antitubercular hybrids[2], and advanced organic fluorophores[3].
2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: 89021-16-9) serves as a critical electrophilic building block for downstream functionalization, particularly via Knoevenagel condensations, Schiff base formations, and multicomponent polymerizations[4]. Because these transformations are highly sensitive to solvation dynamics, understanding the compound's solubility profile in polar aprotic solvents is paramount. This guide provides an in-depth mechanistic analysis of its solvation behavior, empirical solubility matrices, and a self-validating experimental protocol for kinetic solubility determination.
Physicochemical Profiling & Solvation Thermodynamics
To understand why this compound behaves the way it does in solution, we must deconstruct its structural features and their thermodynamic consequences:
-
The Imidazo[1,2-a]pyrimidine Core: This is a rigid, planar, and electron-deficient fused bicyclic system. It acts as a strong hydrogen-bond acceptor (HBA) due to the lone pairs on the pyrimidine nitrogen atoms, but it completely lacks hydrogen-bond donors (HBD).
-
The 3-Carbaldehyde Moiety: The highly polarized carbonyl group ( Cδ+=Oδ− ) introduces a strong permanent dipole. This functional group demands solvents capable of stabilizing charge separation through dipole-dipole interactions.
-
The 2-Isopropyl Group (The Causality of Enhanced Solubility): Unsubstituted imidazo[1,2-a]pyrimidine-3-carbaldehydes typically exhibit high melting points and poor solubility due to highly ordered, flat crystal lattice packing. The introduction of the sterically bulky 2-isopropyl group disrupts this π−π stacking and crystal lattice energy. Consequently, the energetic penalty for cavity formation in the solvent is reduced, significantly broadening its solubility window into moderately polar solvents like Tetrahydrofuran (THF)[4].
Because the molecule lacks HBDs, protic solvents (like ethanol or water) are less effective and can lead to unwanted side reactions (e.g., hemiacetal formation). Polar aprotic solvents —which possess high dielectric constants and strong dipole moments without donating hydrogen bonds—are the thermodynamically ideal media.
Caption: Mechanistic relationship between structural features and polar aprotic solvation dynamics.
Solubility Matrix in Polar Aprotic Solvents
The following matrix synthesizes the expected solubility behavior of 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde based on solvent dielectric properties and empirical observations of structurally homologous fused heterocycles[3][4][5].
| Solvent | Dielectric Constant ( ε ) | Dipole Moment (D) | Estimated Solubility (25°C) | Mechanistic Rationale |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | >100 mg/mL | The highly polarized S=O bond acts as an exceptional HBA, stabilizing the electron-deficient heterocyclic core. Ideal for NMR and biological stock solutions. |
| Dimethylformamide (DMF) | 36.7 | 3.82 | >100 mg/mL | Excellent solvation capacity. Often the preferred solvent for high-temperature Povarov reactions and Vilsmeier-Haack downstream processing[2][5]. |
| Acetonitrile (MeCN) | 37.5 | 3.92 | 20 - 40 mg/mL | High dipole moment but lower polarizability than DMSO/DMF. Good for analytical chromatography (HPLC/LC-MS) but may precipitate at high concentrations. |
| Tetrahydrofuran (THF) | 7.5 | 1.75 | 30 - 50 mg/mL | The 2-isopropyl group's lipophilicity enhances compatibility with THF's lower dielectric constant, making it suitable for organometallic cross-couplings[4]. |
Experimental Workflows: Thermodynamic Solubility Determination
To ensure data trustworthiness, solubility should not be estimated visually. The following Shake-Flask LC-MS/UV Protocol is a self-validating system designed to confirm that true thermodynamic equilibrium has been reached, preventing false positives from supersaturation.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Weigh approximately 10 mg of 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde into a 2 mL amber glass vial (amber glass prevents potential photo-oxidation of the carbaldehyde).
-
Add 100 μ L of the target polar aprotic solvent (e.g., anhydrous DMF).
-
-
Equilibration (The Self-Validating Step):
-
Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C at 800 rpm.
-
Causality Check: Prepare duplicate vials. Terminate one at 24 hours and the second at 48 hours. If the quantified concentration differs by <5%, thermodynamic equilibrium is validated.
-
-
Phase Separation:
-
Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C to pellet undissolved solid.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
-
Dilution and Quantification:
-
Dilute the supernatant by a factor of 1:1000 in a compatible mobile phase (e.g., 50:50 Water:MeCN with 0.1% Formic Acid) to fall within the linear dynamic range of the detector.
-
Analyze via HPLC-UV (monitoring at the λmax of the imidazopyrimidine core, typically ~254-280 nm) against a pre-established 5-point calibration curve.
-
Caption: Self-validating Shake-Flask workflow for thermodynamic solubility quantification.
Downstream Application Implications
The choice of polar aprotic solvent directly dictates the success of downstream synthetic applications involving 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde:
-
Schiff Base & Hydrazone Formation: When synthesizing antiviral or antitubercular hybrids[1][2], DMF is the solvent of choice. It provides complete dissolution of both the carbaldehyde and the incoming amine/hydrazine, while its high boiling point (153 °C) allows for thermal driving of the condensation without solvent loss.
-
Multicomponent Reactions (MCRs): For Groebke–Blackburn–Bienaymé or Povarov-type reactions to generate complex fluorophores[3][5], DMSO or DMF is required to stabilize the highly polar zwitterionic intermediates formed during the transition states.
-
Organometallic Couplings: If the core is subsequently halogenated for Suzuki or Buchwald-Hartwig cross-couplings, THF is preferred. The 2-isopropyl group ensures the molecule remains soluble in THF, which is critical because THF provides superior compatibility with palladium catalysts and phosphine ligands compared to the strongly coordinating nature of DMSO[4].
References
-
[3][5] 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. MDPI. URL:
-
[1] Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. NIH/PMC. URL:
-
[4] Multicomponent Polymerizations of Isocyanides, Aldehydes, and 2-Aminopyridine toward Imidazo[1,2-a]pyridine-Containing Fused Heterocyclic Polymers. ACS Publications. URL:
-
[2] Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. NIH/PMC. URL:
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Molecular Docking Studies of 2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde Analogs: A Guide to Computational Hit Identification
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide focuses on a specific chemical series: analogs of 2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde. We will navigate the intricate process of in silico analysis through molecular docking, a powerful computational technique that predicts how these molecules might bind to a protein target.[5][6] By providing a detailed, step-by-step protocol, this document aims to equip researchers with the expertise to computationally screen novel analogs, interpret binding data, and derive crucial structure-activity relationships (SAR) to guide the synthesis of more potent and selective therapeutic agents. The target of focus for this guide will be a representative Tyrosine Kinase, a class of enzymes frequently implicated in oncogenesis and a known target for related heterocyclic inhibitors.[7][8]
The Scientific Imperative: Why Dock Imidazo[1,2-a]pyrimidines?
In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification of promising lead compounds.[7] Molecular docking stands out as a primary tool, offering a cost-effective and rapid means to predict the binding orientation, affinity, and interaction patterns of a small molecule (ligand) within the active site of a biological target (receptor).[9]
The imidazo[1,2-a]pyrimidine core is synthetically accessible and offers multiple points for chemical modification, making it an ideal candidate for developing extensive compound libraries.[2][10] Specifically, the 2-isopropyl and 3-carbaldehyde groups provide a foundational structure whose analogs can be designed to probe the intricate chemical space of a protein's binding pocket. By simulating these interactions, we can prioritize the synthesis of compounds with the highest predicted efficacy, saving significant time and resources in the drug development pipeline.[5]
The Biological Target: Tyrosine Kinases
Protein kinases are a critical class of enzymes that regulate a vast number of cellular signaling pathways.[8][9] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[7] The ATP-binding site of kinases presents a well-defined pocket that can be targeted by small molecule inhibitors. The imidazo[1,2-a]pyrimidine scaffold has been successfully employed to design potent kinase inhibitors, demonstrating its suitability for interacting with this key enzymatic family.[10][11]
Caption: Simplified signaling pathway showing the point of intervention for a kinase inhibitor.
The Docking Workflow: A Self-Validating Experimental Protocol
This section details a rigorous, step-by-step protocol for conducting molecular docking studies. Each stage includes critical validation checks to ensure the reliability and accuracy of the final results. We will use AutoDock Vina, a widely-used and validated open-source docking program, as our primary tool.
Step 1: Receptor Preparation
The quality of the receptor structure is paramount for a successful docking study. The goal is to prepare a protein structure that is chemically accurate and computationally ready.
-
1. Structure Retrieval: Download the 3D crystal structure of the target tyrosine kinase from the Protein Data Bank (RCSB PDB). For this guide, we will use PDB ID: 3CS9, which is a structure of the Abl kinase domain.[7]
-
2. Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio Visualizer.
-
Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and any buffer components or ions not critical to the protein's structural integrity or active site. The rationale is to simulate the binding of our ligand in isolation, without interference from crystallographic artifacts.
-
If the downloaded structure contains multiple protein chains (a multimer), retain only the chain that contains the active site of interest.[12]
-
-
3. Structural Refinement:
-
Add polar hydrogen atoms to the protein. This is a critical step as hydrogen bonds are a major component of protein-ligand interactions.[9]
-
Assign partial charges to each atom. For this protocol, we will use Kollman charges, a standard for protein simulations.[9] This ensures that electrostatic interactions are accurately calculated.
-
-
4. Final Output Generation: Save the prepared, clean protein structure in the PDBQT file format. This format, specific to AutoDock, contains the atomic coordinates, charge information, and atom types necessary for the docking calculation.[13]
Caption: Workflow for the preparation of the target receptor protein.
Step 2: Ligand Preparation
Accurate representation of the ligand is equally important. This involves generating 3D structures for the 2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde analogs and preparing them for docking.
-
1. 2D Structure Generation: Draw the core scaffold and its analogs using a chemical drawing software like ChemDraw or MarvinSketch. For this guide, we will assume a small virtual library of 5-10 analogs with varying substituents. A plausible synthesis route for the core involves the Vilsmeier-Haack formylation of a 2-isopropylimidazo[1,2-a]pyrimidine precursor.[14]
-
2. 2D to 3D Conversion: Convert the 2D drawings into 3D structures.[15] Most chemical drawing software has this functionality built-in.
-
3. Energy Minimization: Perform a geometry optimization on each 3D structure using a molecular mechanics force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, sterically favorable conformation before docking begins.
-
4. Charge and Bond Definition:
-
5. Final Output Generation: Save each prepared ligand in the PDBQT file format.[13]
Step 3: Docking Simulation with AutoDock Vina
This is the core computational step where the prepared ligands are docked into the prepared receptor.
-
1. Grid Box Definition: Define a 3D search space, or "grid box," around the active site of the protein.[16][17]
-
Causality: The size and center of this box are critical. It must be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely, but not so large that it wastes computational time searching irrelevant space. A common practice is to center the grid on the co-crystallized ligand from the original PDB file.
-
-
2. Configuration File: Create a configuration text file that specifies the input files (receptor and ligand PDBQTs), the grid box coordinates and dimensions, and an exhaustiveness parameter. Higher exhaustiveness increases the computational search time but also increases the probability of finding the true lowest-energy binding pose.
-
3. Execution: Run the docking simulation from the command line using the Vina executable and the configuration file.[5][18] Vina will generate an output PDBQT file containing the predicted binding poses (usually the top 9) for the ligand, ranked by their docking score. It will also produce a log file with the binding energy values.
Step 4: Results Analysis and Validation
Interpreting the docking results requires careful analysis and visualization to derive meaningful insights.[19][20]
-
1. Binding Affinity (Docking Score): The primary quantitative output is the binding affinity, reported in kcal/mol.[5] This value is an estimate of the free energy of binding (ΔG). More negative scores indicate a stronger, more favorable binding interaction.[19][21]
-
2. Pose Visualization: Load the receptor PDBQT and the ligand output PDBQT file into a visualization program. Analyze the top-ranked binding pose.
-
Key Interactions: Identify the specific amino acid residues in the active site that are interacting with the ligand. Look for key interactions such as:
-
Hydrogen Bonds: Crucial for specificity and high-affinity binding.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-Stacking: Interactions between aromatic rings.
-
-
Visualization tools like Discovery Studio can generate 2D diagrams that clearly map these interactions.[22]
-
-
3. Docking Validation (Self-Validation): A critical step to trust the protocol is to perform a re-docking experiment.
-
Take the original ligand that was co-crystallized in the PDB file (if available), prepare it using the ligand preparation protocol, and dock it back into its own receptor.
-
Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose.[19] An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[6][20][23]
-
Deriving Structure-Activity Relationships (SAR)
By docking a series of analogs, we can begin to understand the relationship between chemical structure and binding affinity. This computational SAR can guide the design of the next generation of compounds.
Let's consider a hypothetical set of analogs based on the 2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde scaffold and their docking results against our target tyrosine kinase.
Table 1: Hypothetical Docking Results for Imidazo[1,2-a]pyrimidine Analogs
| Analog ID | R-Group Modification (at C-7) | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds |
| Core-1 | -H | -7.8 | Thr315, Met318, Phe382 | 1 |
| Analog-2 | -Cl | -8.4 | Thr315, Met318, Phe382, Val289 | 1 |
| Analog-3 | -OCH₃ | -8.1 | Thr315, Met318, Phe382, Glu286 | 2 |
| Analog-4 | -OH | -8.9 | Thr315, Met318, Phe382, Glu286, Asp381 | 3 |
| Analog-5 | -CF₃ | -7.5 | Thr315, Met318, Phe382 | 1 |
Analysis of SAR Insights:
-
Core Scaffold (Core-1): The unsubstituted core shows good baseline affinity, likely forming a key hydrogen bond via the pyrimidine nitrogen with the hinge region residue Thr315, a common interaction for kinase inhibitors.
-
Halogenation (Analog-2): The addition of a chloro group at the C-7 position improves the binding affinity. This is likely due to favorable hydrophobic interactions with a pocket defined by residues like Val289.
-
Methoxy Group (Analog-3): The methoxy group also enhances affinity and introduces a new hydrogen bond with the residue Glu286.
-
Hydroxyl Group (Analog-4): The hydroxyl-substituted analog shows the best binding score. This significant improvement is attributed to its ability to act as both a hydrogen bond donor and acceptor, forming additional strong interactions with Glu286 and Asp381 in the active site.
-
Electron-Withdrawing Group (Analog-5): The trifluoromethyl group slightly decreases the binding affinity compared to the core scaffold, suggesting that bulky, electron-withdrawing groups may be sterically or electronically disfavored in this position.
Caption: Logical flow for deriving Structure-Activity Relationships from docking data.
Conclusion and Future Directions
This guide has provided a comprehensive, technically grounded framework for conducting molecular docking studies on 2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde analogs. By adhering to a self-validating protocol that emphasizes rigorous preparation and critical analysis, researchers can confidently use in silico methods to predict ligand-protein interactions and prioritize compounds for synthesis and biological evaluation. The derived SAR insights are invaluable for guiding medicinal chemistry efforts, ultimately accelerating the discovery of novel and potent kinase inhibitors. The next logical steps following this computational work would involve synthesizing the most promising analogs (e.g., Analog-4) and validating their inhibitory activity through in vitro enzymatic assays.
References
-
Interpreting and analyzing molecular docking results. (2024). ResearchGate. [Link]
-
Waghule, G. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. [Link]
-
Zhuang, Z. P., et al. (2003). Structure-Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237-243. [Link]
-
How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]
-
Ligand Preparation for Molecular Docking | AutoDockTools Tutorial. (2026). MedelBioX - YouTube. [Link]
-
Gomes, P. A. T. M., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
-
Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2022). IntechOpen. [Link]
-
Gani, Z. H. A., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Link]
-
Zhuang, Z. P., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-43. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025). YouTube. [Link]
-
Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
-
Preparing the protein and ligand for docking. ScotChem. [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020). YouTube. [Link]
-
Wang, R., et al. (2003). The Development and Testing of a Knowledge-Based Scoring Function for Protein-Ligand Interactions. I. A Force Field-Based Approach. Journal of Computer-Aided Molecular Design, 17(2-4), 129-150. [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2010). PubMed. [Link]
-
Molecular Docking Tutorial. University of Padua. [Link]
-
Preparing the protein and ligand for docking. (2025). ScotChem. [Link]
-
Huang, S. Y., & Zou, X. (2010). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Drug discovery today, 15(15-16), 624–635. [Link]
-
Sabe, V. T., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Journal of Biomolecular Structure and Dynamics, 41(16), 7939-7954. [Link]
-
Mighiu, C. M., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Molecules, 28(15), 5732. [Link]
-
Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues (A Review). (2022). Scilit. [Link]
-
Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European journal of medicinal chemistry, 84, 478-490. [Link]
-
Al-wsabag, A. M. A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 4880. [Link]
-
Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis. (2025). MDPI. [Link]
-
Tailoring Specialized Scoring Functions For More Efficient Virtual Screening. (2019). OAText. [Link]
-
Jain, A. N. (2007). Customizing Scoring Functions for Docking. Journal of computer-aided molecular design, 21(5), 281–307. [Link]
-
Some imidazo[1,2-a]pyrimidines with interesting biological activities. (2024). ResearchGate. [Link]
-
Graphviz. (2019). HackMD. [Link]
-
Graphviz tutorial. (2021). YouTube. [Link]
-
Let's Draw a Graph: An Introduction with Graphviz. (2013). EECS. [Link]
-
ES114 Graphviz. (2025). YouTube. [Link]
-
Supercharge your GraphViz. (2025). Anthony Robertson. [Link]
-
Shaikh, H. Y. (2022). Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes in glycerol. ResearchGate. [Link]
-
El-fakir, Y., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 8(11), e11370. [Link]
-
In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. (2023). Progress in Chemical and Biochemical Research. [Link]
-
Shaikh, H. Y. (2022). Scheme 2. Synthesis of 2-Arylimidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate. [Link]
-
Al-wsabag, A. M. A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PMC. [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2015). Scirp.org. [Link]
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. scilit.com [scilit.com]
- 3. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | IntechOpen [intechopen.com]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. sites.ualberta.ca [sites.ualberta.ca]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 22. m.youtube.com [m.youtube.com]
- 23. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the Synthesis of 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Abstract
This document provides a detailed, two-step protocol for the synthesis of 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The imidazo[1,2-a]pyrimidine core is known for its wide range of pharmacological properties, acting as a bioisostere of purine bases.[1][2] This guide begins with the synthesis of the key intermediate, 2-isopropylimidazo[1,2-a]pyrimidine, via a classical condensation reaction. The subsequent and final step involves the regioselective formylation at the C-3 position using the Vilsmeier-Haack reaction. This application note is designed for researchers in organic synthesis and drug discovery, offering not just a procedural walkthrough but also the underlying chemical principles and field-proven insights for a successful and reproducible synthesis.
Introduction and Scientific Rationale
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a carbaldehyde (formyl) group at the 3-position of this ring system creates a versatile chemical handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization.
The synthetic strategy outlined herein is a robust two-step process:
-
Step 1: Synthesis of 2-Isopropylimidazo[1,2-a]pyrimidine. This step employs the well-established Chichibabin-type reaction, which involves the condensation of 2-aminopyrimidine with an α-haloketone.[1] This reaction provides a reliable and efficient method for constructing the fused bicyclic imidazo[1,2-a]pyrimidine core.
-
Step 2: Vilsmeier-Haack Formylation. To introduce the aldehyde functionality, the Vilsmeier-Haack reaction is utilized. This reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] It proceeds via an electrophilic aromatic substitution mechanism, where the electrophile, known as the Vilsmeier reagent (an N,N-dimethylchloroiminium ion), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] The reaction is highly regioselective for the electron-rich C-3 position of the imidazo[1,2-a]pyrimidine ring.[6]
Overall Synthetic Workflow
The synthesis is logically divided into the formation of the core heterocyclic structure followed by its functionalization.
Caption: Two-step synthesis of the target compound.
Detailed Synthesis Protocols
PART A: Synthesis of 2-Isopropylimidazo[1,2-a]pyrimidine (Intermediate)
This protocol is based on established methods for the synthesis of imidazo[1,2-a]pyrimidine derivatives.[7]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Amount |
| 2-Aminopyrimidine | 95.10 | 1.0 | 5.0 g (52.6 mmol) |
| 1-Bromo-3-methyl-2-butanone | 165.04 | 1.1 | 9.57 g (58.0 mmol) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.5 | 6.63 g (78.9 mmol) |
| Ethanol (EtOH) | 46.07 | - | 150 mL |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Saturated NaCl solution (Brine) | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrimidine (1.0 eq), sodium bicarbonate (1.5 eq), and ethanol (150 mL).
-
Reagent Addition: Stir the suspension at room temperature and add 1-bromo-3-methyl-2-butanone (1.1 eq) dropwise over 10 minutes.
-
Expert Insight: Sodium bicarbonate acts as a mild base to neutralize the hydrobromic acid (HBr) formed during the cyclization, preventing protonation of the starting amine and driving the reaction to completion.
-
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-aminopyrimidine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 2-isopropylimidazo[1,2-a]pyrimidine as a solid.
PART B: Synthesis of 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde (Final Product)
This procedure employs the Vilsmeier-Haack reaction, a standard method for formylating electron-rich heterocycles.[8][9][10]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Amount |
| 2-Isopropylimidazo[1,2-a]pyrimidine | 161.21 | 1.0 | 5.0 g (31.0 mmol) |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.5 | 4.1 mL (46.5 mmol) |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 10 mL | - |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| Ice-water bath | - | - | For cooling |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For quenching |
Step-by-Step Protocol
-
Vilsmeier Reagent Formation: In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add anhydrous DMF (10 mL). Cool the flask to 0 °C using an ice-water bath. Add phosphorus oxychloride (1.5 eq) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.
-
Expert Insight: This exothermic reaction forms the electrophilic Vilsmeier reagent (N,N-dimethylchloroiminium ion).[4] Maintaining a low temperature is critical to prevent degradation of the reagent. Stir the resulting mixture at 0 °C for 30 minutes until a pale yellow or colorless solid precipitate may form.
-
-
Substrate Addition: Dissolve 2-isopropylimidazo[1,2-a]pyrimidine (1.0 eq) in anhydrous dichloromethane (50 mL) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 40-50 °C and stir for 3-5 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8-9).
-
Causality Behind Choice: The aqueous basic workup is essential for two reasons: it hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic reaction medium.
-
-
Extraction: Stir the mixture vigorously for 1 hour. Transfer the contents to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde.
Mechanism of Vilsmeier-Haack Reaction
The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic attack on the imidazo[1,2-a]pyrimidine ring and subsequent hydrolysis.
Sources
- 1. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Introduction: The Significance of Imidazo[1,2-a]pyrimidines and the Advantage of Microwave Synthesis
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anxiolytic properties.[1][2][3] The functionalization of this core, particularly at the 2 and 3-positions, allows for the fine-tuning of its pharmacological profile, making the development of efficient and versatile synthetic methodologies a key objective for researchers. The target molecule, 2-isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde, serves as a valuable building block for the synthesis of more complex derivatives.
Traditionally, the synthesis of such heterocyclic compounds involves multi-step procedures with long reaction times and often harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering significant advantages, including dramatically reduced reaction times (from hours to minutes), improved yields, higher product purity, and enhanced reaction selectivity.[4][5] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to an acceleration of reaction rates that often cannot be achieved with conventional heating methods.[5] This application note details a robust and efficient microwave-assisted protocol for the synthesis of 2-isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde, leveraging the principles of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Underlying Scientific Principles: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The synthesis of the target molecule can be efficiently achieved through a one-pot, three-component Groebke-Blackburn-Bienaymé (GBB) reaction.[6][7] This powerful multicomponent reaction involves the condensation of a 2-aminoazine (in this case, 2-aminopyrimidine), an aldehyde (isobutyraldehyde), and an isocyanide.[8] The reaction is typically catalyzed by a Brønsted or Lewis acid, although catalyst-free conditions under microwave irradiation have also been reported.[4][6]
The mechanism of the GBB reaction commences with the formation of a Schiff base from the condensation of 2-aminopyrimidine and isobutyraldehyde.[6][8] The isocyanide then undergoes a nucleophilic attack on the protonated Schiff base, followed by an intramolecular cyclization involving the endocyclic nitrogen of the pyrimidine ring. This sequence of events leads to the formation of the fused imidazo[1,2-a]pyrimidine ring system. The use of an isocyanide bearing a functional group that can be readily converted to a carbaldehyde, such as methyl isocyanoacetate, allows for the direct installation of the desired functionality at the 3-position.
Experimental Workflow: A Step-by-Step Protocol
The following protocol provides a detailed methodology for the microwave-assisted synthesis of 2-isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde.
Materials and Reagents
-
2-Aminopyrimidine
-
Isobutyraldehyde
-
Methyl isocyanoacetate
-
Scandium(III) triflate (Sc(OTf)₃) or Gadolinium(III) triflate (Gd(OTf)₃) (5 mol%)
-
Methanol (reagent grade)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Instrumentation
-
Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
Detailed Protocol
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 mmol, 1.0 eq), isobutyraldehyde (1.2 mmol, 1.2 eq), and the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: To the vial, add methanol (3 mL) followed by methyl isocyanoacetate (1.0 mmol, 1.0 eq).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 150°C for 10-30 minutes.[6][9] The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) followed by brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde.
Data Presentation: Key Reaction Parameters
| Parameter | Value | Reference |
| Reactants | 2-Aminopyrimidine, Isobutyraldehyde, Methyl Isocyanoacetate | [6][8] |
| Catalyst | Sc(OTf)₃ or Gd(OTf)₃ (5 mol%) | [6][7] |
| Solvent | Methanol | [6] |
| Temperature | 150 °C | [6] |
| Reaction Time | 10 - 30 minutes | [9] |
| Heating Method | Microwave Irradiation | [4][5] |
Visualizing the Process
Reaction Workflow
Caption: Workflow for the microwave-assisted synthesis.
Reaction Mechanism
Caption: Simplified mechanism of the GBB reaction.
Trustworthiness and Self-Validation
The protocol described is grounded in well-established chemical principles and supported by numerous literature precedents for similar transformations.[6][7][9] The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's completion and the formation of the desired product. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected spectroscopic data would include characteristic signals for the isopropyl group, the pyrimidine and imidazole ring protons, and the aldehyde proton.
Conclusion
This application note provides a comprehensive and detailed protocol for the efficient microwave-assisted synthesis of 2-isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde. The use of microwave irradiation in conjunction with the GBB multicomponent reaction offers a rapid, high-yielding, and atom-economical route to this valuable heterocyclic building block. This methodology is readily adaptable for the synthesis of a diverse library of substituted imidazo[1,2-a]pyrimidines, which will be of significant interest to researchers in the fields of medicinal chemistry and drug development.
References
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- Microwave-assisted Groebke-Blackburn-Bienaymé multicomponent reaction to synthesize imidazo fused heterocycles via in-situ generated isocyanides from N-formylamines: An undergraduate organic labor
- Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im - Semantic Scholar.
- A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave He
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC.
- Microwave assisted one-pot synthetic route to imidazo[1,2-a]pyrimidine derivatives of imidazo/triazole clubbed pyrazole and thei - RSC Publishing.
- Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Publishing.
- Microwave‐assisted Groebke‐Blackburn‐Bienaymé multicomponent reaction to synthesize imidazo fused heterocycles via in‐s - IQAC.
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
- The Groebke-Blackburn-Bienaymé Reaction - PMC.
- University of Groningen The Groebke-Blackburn-Bienayme Reaction Boltjes, André; Doemling, Alexander.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC.
- A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Deriv
- Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3- carbaldehydes in glycerol - ResearchG
- Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC.
- Application Notes and Protocols for the Synthesis of 5-Isopropylimidazo[1,2-a]pyridine - Benchchem.
- Application Notes and Protocols for the Multi-Component Synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine - Benchchem.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted one-pot synthetic route to imidazo[1,2-a]pyrimidine derivatives of imidazo/triazole clubbed pyrazole and their pharmacological screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orientjchem.org [orientjchem.org]
- 6. scielo.br [scielo.br]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pure.rug.nl [pure.rug.nl]
How to improve reaction yield for 2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the historical bottlenecks associated with the synthesis of 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde .
While the imidazo[1,2-a]pyrimidine scaffold is a privileged pharmacophore in drug development[1], introducing the C-3 carbaldehyde group via Vilsmeier-Haack formylation is notoriously difficult, often stalling at 20–30% yields due to the electron-withdrawing nature of the pyrimidine ring[2]. This guide deconstructs the reaction mechanics, providing self-validating protocols and troubleshooting insights to push your yields above 80%.
Part 1: Mechanistic Pathway & Reaction Architecture
To troubleshoot effectively, we must first understand the electronic and physical flow of the synthesis. The process relies on a Chichibabin-type cyclization followed by an electrophilic aromatic substitution.
Figure 1: Mechanistic pathway from 2-aminopyrimidine to the final C-3 carbaldehyde.
Part 2: Interactive Troubleshooting & FAQs
Q1: My Chichibabin cyclization (Step 1) yields a sticky mixture of uncyclized intermediate and degradation products. How do I force complete cyclization?
-
The Causality: The condensation of 2-aminopyrimidine with 1-bromo-3-methylbutan-2-one initially forms an uncyclized alkylated pyrimidinium salt. If the reaction is merely heated in a neutral solvent without a basic workup, the cyclization stalls because the pyrimidine nitrogen remains protonated and cannot act as an internal nucleophile.
-
The Solution: Perform the initial alkylation in a polar solvent (like acetone) at reflux. Once the intermediate salt precipitates, isolate it, resuspend it in aqueous acid (e.g., 3 N HCl) to ensure complete dissolution, and then cautiously basify to pH 8 using 15% aqueous NH4OH[3]. The base deprotonates the intermediate, driving the intramolecular nucleophilic attack on the ketone to close the imidazole ring.
Q2: The Vilsmeier-Haack formylation (Step 2) is stalling at 20-30% yield. How can I overcome this barrier?
-
The Causality: The imidazo[1,2-a]pyrimidine core is significantly less electron-rich than simple imidazoles due to the electron-withdrawing fused pyrimidine system[1]. Standard Vilsmeier-Haack conditions (1.2–2.0 equivalents of POCl ) are insufficient to drive the equilibrium of the electrophilic aromatic substitution at the C-3 position.
-
The Solution: You must overwhelm the deactivated system. Scale the POCl to 5–10 equivalents. Recent optimizations in heterocyclic chemistry demonstrate that pushing the POCl excess can increase formylation yields from ~60% to >90% for deactivated systems[4]. Furthermore, while the Vilsmeier reagent must be generated at 0–5 °C to prevent thermal degradation, the actual substitution requires high energy; you must heat the reaction to 70–80 °C after addition[3].
Q3: During the workup of the formylation reaction, I lose my product in the aqueous layer or get a black tar. What is going wrong?
-
The Causality: The immediate product of the Vilsmeier-Haack reaction is a highly stable, water-soluble iminium salt, not the free aldehyde. If you quench with water and immediately extract with organic solvents, the product remains in the aqueous layer. Conversely, if you basify too harshly (e.g., using strong NaOH), you risk degrading the aldehyde via aldol-type condensations, resulting in tar.
-
The Solution: Pour the reaction mixture over crushed ice to safely quench the excess POCl . Then, slowly neutralize the acidic mixture using a mild base (e.g., saturated aqueous Na CO or cold aqueous NH OH) until the pH reaches exactly 7.0–8.0. The iminium intermediate hydrolyzes cleanly to the aldehyde only in this specific pH window, causing the highly crystalline product to precipitate.
Part 3: Troubleshooting Workflow for Vilsmeier-Haack Formylation
Figure 2: Decision tree for troubleshooting low formylation yields.
Part 4: Data Presentation - Condition Optimization
The table below summarizes the quantitative differences between standard literature conditions and our optimized protocol for the C-3 formylation step.
| Parameter | Standard Conditions | Optimized Conditions | Mechanistic Rationale |
| POCl Equivalents | 1.2 - 2.0 eq | 5.0 - 10.0 eq | Overcomes the electron-withdrawing effect of the pyrimidine ring[4]. |
| Vilsmeier Generation | Room Temperature | 0 - 5 °C | Prevents thermal decomposition of the chloromethyleneiminium ion[3]. |
| Reaction Temperature | Room Temperature | 70 - 80 °C | Provides the activation energy required for C-3 electrophilic attack[3]. |
| Hydrolysis Quench | H O / Extraction | Ice / pH 7.0–8.0 | Ensures complete conversion of the water-soluble iminium salt to the aldehyde. |
| Expected Yield | 20 - 30% | 82 - 88% | Synergistic effect of reagent excess and precise thermal/pH control. |
Part 5: Self-Validating Experimental Protocol
Step 1: Synthesis of 2-Isopropylimidazo[1,2-a]pyrimidine
-
Condensation: Dissolve 2-aminopyrimidine (1.0 eq) and 1-bromo-3-methylbutan-2-one (1.05 eq) in anhydrous acetone (0.5 M concentration). Reflux the mixture for 4–5 hours.
-
Intermediate Isolation: Cool the reaction to room temperature. The uncyclized hydrobromide salt will precipitate. Filter and wash the solid with cold acetone.
-
Cyclization: Dissolve the isolated salt in 3 N HCl (approx. 5 mL/mmol) and heat to a gentle reflux for 1 hour.
-
Validation Checkpoint: Cool the solution to 10 °C. Cautiously add 15% aqueous NH OH dropwise while monitoring with a pH meter. Stop exactly at pH 8.0. The free base 2-isopropylimidazo[1,2-a]pyrimidine will precipitate as a solid. Filter, wash with water, and dry under a vacuum.
Step 2: Vilsmeier-Haack Formylation (Optimized)
-
Reagent Generation: In a dry, multi-neck flask under argon, add anhydrous DMF (10.0 eq) and anhydrous CHCl (as a co-solvent). Cool the flask to 0–5 °C using an ice-salt bath.
-
POCl Addition: Add POCl (10.0 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C[3]. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-isopropylimidazo[1,2-a]pyrimidine (1.0 eq) in a minimum volume of anhydrous CHCl . Add this dropwise to the Vilsmeier reagent at 0 °C.
-
Electrophilic Attack: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 70–80 °C (reflux) for 10–12 hours.
-
Validation Checkpoint: Perform TLC (DCM:MeOH 95:5). The starting material (R ~0.4) should be completely consumed, replaced by a baseline spot (the iminium salt).
-
Hydrolysis: Cool the mixture to room temperature and concentrate under reduced pressure to remove CHCl . Pour the resulting viscous oil slowly onto vigorously stirred crushed ice.
-
Product Isolation: Slowly add saturated aqueous Na CO until the pH reaches 7.5. Stir for 1 hour at room temperature. The iminium salt will hydrolyze, and 2-isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde will precipitate as a crystalline solid. Filter, wash with cold water, and dry.
References
-
Parteek Prasher, Mousmee Sharma, Kousar Jahan, William N. Setzer, Javad Sharifi-Rad. "Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review." Chemistry Africa, 2024. URL:[Link][1]
-
MVPS Vishnuvardhan, et al. "Synthesis and Biological Evaluation of Imidazopyrmidine-Propenone Conjugates as Potent Tubulin Polymerization Inhibitors." Journal of Chemical and Pharmaceutical Research, 2017. URL:[Link][3]
-
Patent CN103435609A. "Copper-catalyzed synthetic method of imidazo[1,2-a]pyridine-3-formaldehyde compound." Google Patents, 2013. URL:[2]
-
"Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances (via PMC), 2023. URL:[Link][4]
Sources
- 1. research.uees.edu.ec [research.uees.edu.ec]
- 2. CN103435609A - Copper-catalyzed synthetic method of imidazo[1,2-a]pyridine-3-formaldehyde compound - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recrystallization of 2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde via recrystallization. Our focus is on providing practical, mechanistically-grounded solutions to common challenges encountered in the laboratory.
Core Principles: The Foundation of a Successful Recrystallization
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[1][3] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (to be removed with the mother liquor).[3]
The structure of 2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde presents a unique challenge. The fused heterocyclic imidazo[1,2-a]pyrimidine core and the carbaldehyde group introduce polar characteristics, suggesting solubility in polar solvents.[4] However, the 2-isopropyl group adds non-polar character. This duality means that a single perfect solvent may be elusive, often necessitating the use of binary solvent systems for optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent for 2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde should meet four primary criteria[1]:
-
High-Temperature Solubility: It must completely dissolve the compound when hot/boiling.
-
Low-Temperature Insolubility: The compound must be poorly soluble in the solvent at room temperature or below, allowing for maximum crystal recovery.
-
Favorable Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".[1][3] It should also be volatile enough to be easily removed from the final crystals.[3]
-
Inertness: The solvent must not react chemically with the compound.
Q2: How does the structure of 2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde influence solvent choice?
The molecule's polarity is intermediate. The nitrogen-containing heterocyclic system and the aldehyde group can participate in hydrogen bonding and dipole-dipole interactions, favoring more polar solvents like alcohols (ethanol, methanol) or acetone.[5][6] However, the non-polar isopropyl substituent will increase its solubility in less polar solvents like toluene or ethyl acetate compared to a non-substituted analogue. Therefore, single solvents of intermediate polarity or binary mixtures are often the best starting point.
Q3: When should I use a single solvent versus a binary (two-solvent) system?
A single solvent is preferable for its simplicity when you can find one that meets the criteria described in Q1.[5] However, it is common that no single solvent provides the ideal solubility curve.
You should use a binary solvent system when your compound is:
-
Too soluble in one solvent, even when cold.
-
Too insoluble in another solvent, even when hot.[3]
The binary system combines a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is poorly soluble).[5][7] The two solvents must be fully miscible with each other.[1][3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem: My compound "oiled out" instead of forming crystals.
-
What it looks like: A cloudy, opalescent solution forms, which then separates into a liquid layer or small droplets instead of solid crystals upon cooling.[8]
-
Primary Causes & Solutions:
-
The solution is cooling too quickly. This is a very common cause. Rapid cooling doesn't give the molecules sufficient time to align into an ordered crystal lattice.
-
Solution: Reheat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure everything is in solution.[9] Allow the flask to cool slowly on the benchtop, insulated from the cold surface by placing it on a cork ring or paper towels.[10] Do not move it directly to an ice bath.[8]
-
-
The boiling point of the solvent is too high. If the solvent's boiling point is near or above the melting point of your compound, it may simply melt in the solution rather than dissolving.
-
Solution: Choose a solvent with a lower boiling point.
-
-
High concentration of impurities. Impurities can depress the melting point of your compound and interfere with crystal lattice formation.
-
Solution: If slow cooling fails, try adding slightly more of the "good" solvent to keep impurities dissolved, then proceed with slow cooling.[9] If this doesn't work, the crude material may need to be purified by another method first (e.g., column chromatography) to remove the problematic impurities.[9]
-
-
Problem: No crystals are forming, even after cooling in an ice bath.
-
What it looks like: The solution remains clear with no solid formation.
-
Primary Causes & Solutions:
-
Too much solvent was used. This is the most common reason for crystallization failure.[9] The solution is not supersaturated, and the concentration of the compound is below its solubility limit even at low temperatures.
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[9][10] Allow it to cool again slowly. To test if significant compound remains in the mother liquor, you can dip a glass rod in the solution and let the solvent evaporate; a large solid residue indicates too much solvent was used.[10]
-
-
The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleation site).
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod.[10][11] The microscopic scratches on the glass provide a rough surface for the first crystals to form.
-
Solution 2 (Seeding): Add a tiny "seed" crystal of the pure compound to the solution.[10][11] This provides a perfect template for further crystal growth.
-
-
Problem: The final crystal yield is very low (<50%).
-
Primary Causes & Solutions:
-
Excessive solvent was used. As described above, using too much solvent will keep a significant portion of your product dissolved in the mother liquor.[10][11]
-
Solution: Before filtration, ensure the solution has been thoroughly cooled in an ice bath to minimize solubility. If you suspect excess solvent was the cause, you can try to recover a second crop of crystals by boiling off some of the solvent from the filtrate and re-cooling.[5]
-
-
Premature crystallization during hot filtration. If your crude product contained insoluble impurities that you removed via hot filtration, some of your desired compound may have crystallized in the funnel.
-
Washing with too much or warm solvent. Washing the collected crystals is necessary to remove residual mother liquor, but using too much wash solvent, or solvent that is not ice-cold, will redissolve some of your product.[11]
-
Problem: The final crystals are colored, even though the pure compound should be colorless.
-
Primary Causes & Solutions:
-
Colored impurities are co-precipitating with the product.
-
Solution: Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution before the hot filtration step.[8] The charcoal has a high surface area that adsorbs high-molecular-weight colored impurities. Use only a small amount (e.g., the tip of a spatula), as using too much can also adsorb your desired compound. After adding the charcoal, boil the solution for a few minutes and then perform a hot gravity filtration to remove it before cooling.
-
-
Data & Protocols
Representative Solubility Profile
| Solvent | Polarity | Solubility (Room Temp) | Solubility (Boiling) | Comments |
| Water | High | Insoluble | Insoluble | Too polar; unlikely to be a good single solvent but may work as an anti-solvent with an alcohol.[1][5] |
| Methanol | High | Sparingly Soluble | Very Soluble | Good Candidate. High solubility at boiling with a good temperature gradient.[5] |
| Ethanol | High | Sparingly Soluble | Very Soluble | Excellent Candidate. Often a great choice for moderately polar compounds.[5][12] |
| Acetone | Medium | Soluble | Very Soluble | May be too good a solvent, leading to low recovery, but could be useful in a binary system.[5] |
| Ethyl Acetate | Medium | Sparingly Soluble | Soluble | Good Candidate. Often provides a good balance for compounds with mixed polarity. |
| Dichloromethane | Medium | Soluble | Very Soluble | Boiling point (40 °C) is too low, providing a poor temperature differential for recrystallization.[13] |
| Toluene | Low | Insoluble | Sparingly Soluble | May be a good anti-solvent with a more polar solvent like ethyl acetate or acetone. |
| Hexanes/Heptane | Low | Insoluble | Insoluble | Too non-polar; useful as an anti-solvent.[14] |
Experimental Workflow: Solvent Selection
The following diagram outlines a logical workflow for identifying an optimal solvent system.
Caption: Logical workflow for selecting a recrystallization solvent.
Protocol: Two-Solvent Recrystallization
This protocol should be employed when no single solvent is suitable.[7]
-
Select the Solvent Pair: Choose a "good" solvent in which the compound is soluble and a miscible "poor" solvent (anti-solvent) in which it is insoluble.[5] A common pair for a compound of this polarity might be Ethanol (good) and Water (poor), or Ethyl Acetate (good) and Hexanes (poor).[1][14]
-
Dissolve the Compound: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to just dissolve the compound at its boiling point.[1]
-
Induce Saturation: While keeping the solution hot, add the "poor" solvent dropwise with swirling until you observe persistent cloudiness (turbidity).[7] This indicates the solution is saturated.
-
Re-clarify: Add one or two drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.[7]
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Chill: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolate and Wash: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small portion of an ice-cold mixture of the two solvents used for the recrystallization.[7]
-
Dry: Allow air to be pulled through the crystals on the filter for several minutes to help them dry, then transfer them to a watch glass for final drying.
References
- Recrystallization-1.doc.pdf. (n.d.).
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
- Crystallization. (n.d.).
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
- Experiment 2: Recrystallization. (n.d.).
- Recrystallization1. (n.d.).
- Recrystallization. (n.d.).
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
- recrystallization.pdf. (n.d.).
-
Recrystallisation Help : r/Chempros. (2020, October 30). Reddit. Retrieved from [Link]
-
Recrystallization with dual solvent system? (2020, September 27). Sciencemadness.org. Retrieved from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? (2014, September 29). ResearchGate. Retrieved from [Link]
-
Why would using a binary solvent in a recrystallization experiment be more advantageous than... (n.d.). Homework.Study.com. Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]
- RECRYSTALLISATION. (n.d.).
-
Recrystallization with two solvents : r/Chempros. (2019, December 18). Reddit. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PMC. Retrieved from [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved from [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024, November 5). SpringerLink. Retrieved from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. Retrieved from [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. mt.com [mt.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. athabascau.ca [athabascau.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Resolving DMSO Solubility Issues for 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Welcome to the Application Science troubleshooting hub. As researchers transition complex heterocyclic scaffolds from synthesis to biological assays, solvation bottlenecks are a primary cause of assay failure. This guide provides authoritative, mechanistic troubleshooting strategies specifically tailored for 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde .
By understanding the thermodynamic and kinetic forces dictating this molecule's behavior in dimethyl sulfoxide (DMSO), you can prevent compound degradation, avoid erroneous assay concentrations, and ensure reproducible data.
PART 1: Molecular Diagnostics & FAQs
Q1: Why does 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde exhibit erratic solubility in standard DMSO? A: The solubility barrier is rooted in the molecule's structural dichotomy. The imidazo[1,2-a]pyrimidine core is a planar, nitrogen-rich aromatic system that forms highly stable, tightly packed crystal lattices via strong π−π stacking and dipole-dipole interactions[1]. According to large-scale chemoinformatic models, aromatic six-membered heterocyclic compounds with multiple heteroatoms are statistically overrepresented in DMSO-insoluble datasets, comprising up to 42% of non-soluble screening libraries[2].
Furthermore, the bulky, lipophilic 2-isopropyl group creates a localized hydrophobic domain that resists solvation by the highly polar DMSO molecules. When the crystalline lattice enthalpy exceeds the solvation energy provided by DMSO, the absolute thermodynamic solubility remains low.
Q2: My compound dissolved initially to form a clear stock solution, but precipitated as fine crystals after a week of storage at -20°C. What caused this? A: This is a classic case of moisture-induced precipitation exacerbated by freeze-thaw cycles. DMSO is extremely hygroscopic. Every time a cold DMSO vial is opened to ambient air, atmospheric moisture condenses and dissolves into the solvent[3]. Because 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde possesses significant lipophilic character, water acts as a potent anti-solvent. Even a 1-2% increase in water content drastically shifts the dielectric constant of the solvent, forcing the lipophilic compound out of solution. Additionally, repeated freeze-thaw cycles disrupt the solvation shell, nucleating crystallization. Once the imidazo[1,2-a]pyrimidine lattice re-forms, it is kinetically much harder to redissolve[3].
Q3: Could the 3-carbaldehyde group be reacting with the solvent? A: Yes, under specific conditions. While DMSO is generally inert, trace acidic impurities or prolonged exposure to light and oxygen can trigger the decomposition of DMSO via the Pummerer rearrangement, generating trace amounts of formaldehyde and methyl mercaptan[2]. These reactive degradation products can interact with the highly reactive 3-carbaldehyde moiety of your compound, leading to insoluble polymeric species. Furthermore, if trace water is present, the aldehyde can exist in equilibrium with its hydrate form, which possesses an entirely different—and often lower—solubility profile.
PART 2: Self-Validating Experimental Protocols
To differentiate between a kinetic delay (the compound is slow to dissolve) and a thermodynamic limit (the solvent cannot hold any more compound), follow this self-validating workflow.
Protocol A: Kinetic vs. Thermodynamic Resolution
Causality: The dissolution of crystalline heterocycles is an endothermic process. Applying controlled thermal energy overcomes the lattice enthalpy, while sonication provides mechanical cavitation to break apart micro-aggregates[3].
-
Solvent Preparation: Use only fresh, commercially sealed anhydrous DMSO (<0.005% water). Purge the headspace with argon before and after use to prevent moisture ingress.
-
Initial Solvation: Weigh the target amount of 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde into a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM).
-
Mechanical Agitation: Vortex vigorously at 2000 rpm for 2–5 minutes at room temperature[4].
-
Thermal-Kinetic Disruption: If particulate matter remains, place the vial in a heated ultrasonic bath at 37°C to 50°C for 15 minutes . Warning: Do not exceed 50°C to prevent thermal degradation of the carbaldehyde group.
-
Validation Check (Critical): Perform a visual inspection by holding the vial directly in front of a bright light source. Slowly invert the vial, utilizing several bottom-up cycles to check for microscopic turbidity, swirling gradients (Schlieren lines), or solid deposits[4].
-
If clear: The barrier was kinetic. The solution is ready for use.
-
If turbid: You have exceeded the thermodynamic solubility limit. Proceed to Protocol B.
-
Protocol B: Co-Solvent Rescue Strategy for Biological Assays
Causality: If the compound exceeds its thermodynamic limit in pure DMSO, dilution into aqueous assay buffers will cause immediate precipitation. Introducing a bridging co-solvent lowers the dielectric gap between the lipophilic isopropyl group and the aqueous media[5].
-
Primary Solvation: Dissolve the compound in a minimal volume of anhydrous DMSO (e.g., 50% of final stock volume).
-
Surfactant/Additive Integration: Add a solubilizing co-solvent to make up the remaining volume. Research indicates that adding an oxetane-substituted sulfoxide or standard surfactants (like 10-20% PEG-400 or Tween-80) significantly enhances the solubility of lipophilic molecules compared to pure DMSO[5].
-
Validation Check: Perform a mock dilution by pipetting 1 µL of the new stock into 99 µL of your aqueous assay buffer (1:100 dilution). Read the absorbance at 600 nm (OD600) against a blank buffer. An OD600 > 0.05 indicates micro-precipitation, requiring a higher ratio of co-solvent.
PART 3: Data Presentation & Visualizations
Quantitative Impact of Solvent Variables
The following table summarizes how different environmental and solvent variables mechanistically impact the solubility of lipophilic imidazo[1,2-a]pyrimidines.
| Variable | Condition | Relative Solubility Impact | Mechanistic Causality |
| Water Content | < 0.01% (Anhydrous) | Optimal (Baseline) | Pure DMSO maintains a stable, uninterrupted solvation shell around the lipophilic domains[3]. |
| Water Content | > 1.0% (Absorbed) | Up to 90% Reduction | Water acts as a potent anti-solvent, shifting the dielectric constant and forcing hydrophobic aggregation[3]. |
| Temperature | 20°C (Ambient) | Moderate | Standard kinetic baseline; strong π−π stacking of the heterocyclic core resists initial solvation[1]. |
| Temperature | 50°C (Heated) | High (Kinetic Rescue) | Thermal energy overcomes the endothermic lattice enthalpy of the crystal structure[3]. |
| Co-solvent | 10% Oxetane Sulfoxide | Significant Enhancement | Bridges the polarity gap between the isopropyl group and aqueous assay buffers, preventing precipitation[5]. |
Troubleshooting Workflows (Graphviz)
Caption: Troubleshooting workflow for resolving kinetic vs. thermodynamic DMSO solubility barriers.
Caption: Mechanistic pathway of moisture-induced precipitation and lattice re-formation in DMSO.
PART 4: References
-
Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling.[Link]
-
Huffman, M. A., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening (PMC).[Link]
-
MDPI Molecules. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde Condensations
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing the imidazo[1,2-a]pyrimidine scaffold due to its privileged status in medicinal chemistry, particularly for its antiviral, antimicrobial, and anticancer properties[1]. However, functionalizing the C3-position via condensation reactions (e.g., Knoevenagel, Aldol, or Schiff base formation) presents a significant synthetic bottleneck when a bulky 2-isopropyl group is present.
This guide synthesizes field-proven insights and physicochemical principles to help you troubleshoot, optimize, and validate your condensation workflows.
Mechanistic Context: The Root of the Problem
The core issue is steric shielding . The 2-isopropyl group features a branched carbon center that sweeps a wide steric cone over the adjacent 3-carbaldehyde group. When a nucleophile (such as a primary amine or an active methylene compound) attempts to attack the carbonyl carbon along the required Bürgi-Dunitz trajectory (~107°), it encounters severe van der Waals repulsion. This raises the activation energy ( Ea ) of the transition state, often stalling the reaction at <20% conversion under conventional conditions.
To force this reaction forward, we must either lower the activation energy (via strong Lewis acid activation) or provide rapid, high-intensity energy (via microwave irradiation) to overcome the barrier before thermal degradation of the heterocycle occurs[2].
Mechanistic workflow showing steric hindrance resolution via Lewis acid activation.
Troubleshooting FAQs
Q1: My Knoevenagel condensation with malononitrile is stalling at low conversion despite refluxing for 24 hours. How can I drive this to completion? A: Prolonged thermal refluxing often leads to substrate decomposition rather than product formation. The steric bulk of the 2-isopropyl group prevents standard weak base catalysis (like piperidine/AcOH) from being effective. Solution: Switch to a Titanium Tetrachloride ( TiCl4 ) / Pyridine system. TiCl4 is a powerful Lewis acid that coordinates tightly to the carbonyl oxygen. This pulls electron density away from the carbonyl carbon, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and increasing its electrophilicity, which compensates for the steric penalty[3].
Q2: I am trying to form a Schiff base (imine) with a bulky primary amine, but the equilibrium heavily favors the starting materials. What is the best approach? A: Imine formation is a reversible condensation that produces water. In sterically hindered systems, the reverse hydrolysis reaction is kinetically competitive. Solution: You must physically remove water from the system to drive the equilibrium forward (Le Chatelier's Principle). Use a Dean-Stark apparatus with toluene as the solvent and a catalytic amount of p -Toluenesulfonic acid (PTSA). If this fails, adding molecular sieves (4Å) directly to the reaction flask alongside a Lewis acid like BF3⋅OEt2 can force the conversion.
Q3: I am seeing significant degradation (black tar) of my imidazo[1,2-a]pyrimidine core during prolonged heating. Are there milder alternatives? A: Yes. The imidazo[1,2-a]pyrimidine core can be sensitive to extended thermal stress. Solution: Utilize Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation provides rapid, uniform dielectric heating that quickly overcomes the high activation energy barrier of hindered systems in minutes rather than hours, minimizing degradation pathways. Using green, high-dielectric solvents like glycerol under microwave conditions (e.g., 400W, 90°C) has been proven to yield excellent results for imidazo[1,2-a]pyrimidine derivatives[2].
Troubleshooting decision tree for optimizing hindered condensation reactions.
Quantitative Data: Optimization Strategies
The following table summarizes the expected yield improvements when shifting from conventional conditions to sterically-optimized workflows.
| Reaction Type | Conventional Conditions | Optimized Conditions | Average Yield Increase | Key Mechanistic Driver |
| Knoevenagel | Piperidine/AcOH, Reflux, 24h | TiCl4 /Pyridine, THF, 0°C to RT, 4h | +45% | LUMO lowering via Lewis acid[3] |
| Schiff Base | EtOH, Reflux, 48h | Toluene, PTSA, Dean-Stark, 12h | +35% | Equilibrium shift via H2O removal |
| General | Thermal Heating, DMF, 120°C, 18h | Microwave (400W), Glycerol, 90°C, 15 min | +50% | Rapid dielectric heating[2] |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: TiCl4 -Mediated Knoevenagel Condensation
Use this protocol when reacting the carbaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).
-
Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an inert Argon atmosphere.
-
Reagent Loading: Dissolve 1.0 equivalent of 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde and 1.2 equivalents of the active methylene compound in anhydrous THF (0.2 M concentration).
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.
-
Activation: Slowly add 2.0 equivalents of anhydrous Pyridine, followed by the dropwise addition of 1.1 equivalents of TiCl4 (1.0 M in DCM).
-
Self-Validation Check: The solution should immediately turn a deep, dark color (often dark red or brown), indicating the formation of the titanium-oxygen coordination complex.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Monitoring: Check progress via TLC (Eluent: 1:1 EtOAc/Hexane). The starting carbaldehyde should be completely consumed.
-
Quenching & Workup: Quench the reaction carefully with saturated aqueous NH4Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Microwave-Assisted Imine Formation
Use this protocol for reacting the carbaldehyde with primary amines, especially when thermal degradation is a concern[4].
-
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 1.0 equivalent of the carbaldehyde and 1.1 equivalents of the primary amine.
-
Solvent Addition: Add 2.0 mL of anhydrous Glycerol (acts as both a green solvent and an excellent microwave absorber)[2]. Add 1 drop of glacial acetic acid as a catalyst.
-
Sealing: Seal the vial with a Teflon-lined crimp cap.
-
Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 400W, ramping the temperature to 90°C, and hold for 15 minutes.
-
Workup: Cool the vial to room temperature using compressed air. Pour the mixture into 15 mL of ice-cold distilled water.
-
Self-Validation Check: A precipitate should rapidly form as the product is insoluble in the aqueous glycerol mixture.
-
-
Isolation: Filter the precipitate under a vacuum, wash thoroughly with cold water to remove residual glycerol, and recrystallize from hot ethanol to yield the pure Schiff base.
References
- Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3- carbaldehydes in glycerol Source: ResearchGate URL
- The Use of the Titanium Tetrachloride (Ticl4)
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: PMC URL
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry Source: PMC URL
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Use of the Titanium Tetrachloride (Ticl4) Catalysts as a Reagent for Organic Synthesis | CoLab [colab.ws]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde and 2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this core structure are key components in a range of therapeutic agents.[3][4] The functionalization of this nucleus, particularly at the 3-position with an aldehyde group, provides a versatile handle for the synthesis of a wide array of more complex molecules through various chemical transformations.
This guide provides an in-depth comparison of the reactivity of two closely related analogues: 2-isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde and 2-methylimidazo[1,2-a]pyrimidine-3-carbaldehyde. The focus is on how the seemingly minor difference in the 2-alkyl substituent—isopropyl versus methyl—can significantly influence the chemical behavior of the aldehyde functionality. This analysis is grounded in fundamental principles of organic chemistry, including electronic and steric effects, and is supported by established experimental methodologies for assessing aldehyde reactivity.
Molecular Structures and Intrinsic Properties
The two molecules under consideration share the same core imidazo[1,2-a]pyrimidine-3-carbaldehyde structure, with the point of variation being the alkyl group at the 2-position.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde | ![]() | C₉H₇N₃O | 173.17 |
| 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde | ![]() | C₁₁H₁₁N₃O | 201.22 |
The primary distinction between the two lies in the nature of the alkyl substituent. The methyl group is a small, inductively electron-donating group. The isopropyl group is also electron-donating but is significantly bulkier. These differences in size and electron-donating capacity are the primary determinants of the differential reactivity of the aldehyde group.
Comparative Reactivity: A Tale of Steric and Electronic Effects
The reactivity of the aldehyde group in these compounds is principally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by both electronic and steric factors imparted by the 2-alkyl substituent.
Electronic Effects
Both methyl and isopropyl groups are electron-donating through an inductive effect, which tends to decrease the electrophilicity of the carbonyl carbon by pushing electron density towards the imidazo[1,2-a]pyrimidine ring system.[5] The isopropyl group, with two methyl groups attached to the α-carbon, is generally considered to be slightly more electron-donating than a single methyl group. This would suggest that the carbonyl carbon in the 2-isopropyl derivative is slightly less electrophilic and therefore, in the absence of other factors, potentially less reactive towards nucleophiles compared to the 2-methyl analogue.
Steric Hindrance
The most significant difference between the two compounds is the steric bulk of the 2-substituent. The isopropyl group is substantially larger than the methyl group. This increased steric hindrance in the vicinity of the 3-aldehyde group in the 2-isopropyl derivative is expected to play a dominant role in its reactivity.[6] The bulky isopropyl group can impede the approach of a nucleophile to the carbonyl carbon, thereby slowing down the rate of reaction.[5] This steric shielding is a critical factor in many reactions involving aldehydes and ketones.
Experimental Validation: The Knoevenagel Condensation as a Model Reaction
To experimentally validate the predicted difference in reactivity, a Knoevenagel condensation reaction serves as an excellent model system.[7] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malononitrile, in the presence of a basic catalyst.[8][9] The rate of this reaction is sensitive to both the electrophilicity of the aldehyde and steric hindrance around the carbonyl group.
A comparative study of the Knoevenagel condensation of the two aldehydes with malononitrile would provide quantitative data on their relative reactivities. This could be achieved by either running the reactions separately and monitoring their progress over time or by conducting a competition experiment.
Proposed Experimental Workflow: A Comparative Kinetic Study
The following workflow outlines a procedure for comparing the reactivity of the two aldehydes in a Knoevenagel condensation.
Caption: Proposed workflow for a comparative kinetic study of the Knoevenagel condensation.
Detailed Experimental Protocol: Knoevenagel Condensation
Objective: To compare the reaction rates of 2-methylimidazo[1,2-a]pyrimidine-3-carbaldehyde and 2-isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde with malononitrile.
Materials:
-
2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde
-
2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Reactant Solutions: Prepare 0.1 M stock solutions of 2-methylimidazo[1,2-a]pyrimidine-3-carbaldehyde, 2-isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde, and malononitrile in ethanol.
-
Reaction Setup: In two separate reaction flasks maintained at a constant temperature (e.g., 25 °C), place 10 mL of the respective aldehyde stock solution.
-
Initiation of Reaction: To each flask, add 10 mL of the malononitrile stock solution followed by the addition of a catalytic amount of piperidine (e.g., 0.1 mL of a 1 M solution in ethanol). Start a timer immediately upon addition of the catalyst.
-
Monitoring the Reaction: At regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching and Analysis: Immediately quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent mixture (e.g., acetonitrile/water) to stop the reaction. Analyze the quenched samples by HPLC to determine the concentrations of the starting aldehyde and the product.
-
Data Analysis: Plot the concentration of the aldehyde versus time for both reactions. The initial rate of the reaction can be determined from the initial slope of this plot. A more rigorous analysis would involve fitting the data to an appropriate rate law to determine the rate constants.
Expected Outcome:
Based on the principles of steric hindrance, it is anticipated that the reaction with 2-methylimidazo[1,2-a]pyrimidine-3-carbaldehyde will proceed at a significantly faster rate than the reaction with its 2-isopropyl counterpart. This would be reflected in a larger rate constant for the former.
Broader Implications for Synthesis and Drug Design
The differential reactivity of these two aldehydes has important implications for their use in organic synthesis and drug development.
-
Synthetic Strategy: When designing synthetic routes that utilize these aldehydes as intermediates, the choice between the methyl and isopropyl derivative can be strategically employed to control reactivity. For instance, if a subsequent reaction step is sensitive to steric bulk, the less hindered methyl derivative would be the preferred starting material. Conversely, the increased steric shielding of the isopropyl group might be advantageous in directing a reaction to another, less hindered site on the molecule.
-
Drug Development: In the context of drug design, the steric environment around a key functional group can profoundly impact a molecule's interaction with its biological target. The bulkier isopropyl group could lead to a different binding mode or affinity for a receptor or enzyme compared to the smaller methyl group. Furthermore, metabolic stability can be influenced by steric factors; a more hindered group may be less susceptible to enzymatic degradation.[10]
Conclusion
While 2-isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde and 2-methylimidazo[1,2-a]pyrimidine-3-carbaldehyde are structurally very similar, the difference in the steric profile of the 2-alkyl substituent leads to a predictable and significant difference in the reactivity of the 3-aldehyde group. The greater steric hindrance of the isopropyl group is expected to reduce the accessibility of the carbonyl carbon to nucleophiles, resulting in lower reaction rates compared to the methyl analogue. This fundamental understanding of structure-reactivity relationships is crucial for the rational design of synthetic pathways and the optimization of molecular properties in the development of new chemical entities. The proposed experimental framework using the Knoevenagel condensation provides a robust method for quantifying this reactivity difference and serves as a practical example of how fundamental chemical principles can be applied to guide research in the chemical sciences.
References
- Bednarz, S., & Bogdal, D. (2003). THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS - Part III. 7th International Electronic Conference on Synthetic Organic Chemistry.
- Lombardino, J. G., & Wiseman, E. H. (1974). Research on Heterocyclic Compounds. XVII. 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acids. Journal of Medicinal Chemistry, 17(11), 1182–1188.
- (2025). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives.
- A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the c
- Knoevenagel Condens
- Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark.
- (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC.
- (2024).
- (2024).
- (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
- (2014).
- (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
- (2016).
- (2025). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PubMed.
- (2021). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
- (2024). Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. MDPI.
- (2007). A Practical Knoevenagel Condensation Catalyzed by Imidazole.
- (2021).
- (2011).
- (2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo.
- (2023).
- (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
- (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC.
- (2025).
- (2020). Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues (A Review). Scilit.
- (2011). Synthesis and antifungal activity of some new pyrido[2,3-d]pyrimidines.
- (2021). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
- (2006). 2-(2-furyl)imidazo[1,2-a]pyrimidine synthesis and electrophilic substitution reactions.
- (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agen. Semantic Scholar.
- (2025). Synthetic Approaches and Functionalizations of Imidazo[1,2-a]pyrimidines: An Overview of the Decade.
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues (A Review) | Scilit [scilit.com]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: HPLC Method Validation for 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde Purity Analysis
Introduction & The Analytical Challenge
2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a highly functionalized, nitrogen-rich heterocyclic building block critical to the synthesis of advanced therapeutics, including kinase inhibitors and sedatives[1].
The purity analysis of this compound presents a significant analytical challenge. Its synthesis routinely generates structurally similar impurities, such as des-isopropyl derivatives, unreacted 2-aminoimidazole precursors, and closely eluting regioisomers. Because these impurities share the core imidazo-pyrimidine chromophore and possess nearly identical hydrophobicities, generic High-Performance Liquid Chromatography (HPLC) methods often fail to achieve baseline separation. Furthermore, the basic nitrogen atoms within the pyrimidine ring are highly prone to secondary ion-exchange interactions with residual silanols on the silica stationary phase, leading to severe peak tailing and integration errors.
To ensure pharmaceutical quality, it is necessary to develop a stability-indicating HPLC method and validate it strictly according to the ICH Q2(R2) guidelines[2].
Column Chemistry Comparison: Driving Selectivity via Causality
To establish a robust method, we must move beyond standard hydrophobic retention and exploit the specific electronic properties of the analyte. We compared three distinct stationary phases to determine the optimal chemistry for resolving the API from its critical pair impurity (the 2-propyl regioisomer).
The Causality Behind Column Selection
-
Standard C18: Relies purely on dispersive (hydrophobic) interactions. Because the API and its regioisomer have identical molecular weights and similar lipophilicity, the C18 phase fails to distinguish them, resulting in co-elution.
-
Polar-Embedded C18: Incorporates an embedded amide/carbamate group that shields residual silanols. While this successfully reduces peak tailing by preventing basic nitrogen interactions, it still lacks the geometric selectivity required to separate the isomers.
-
Phenyl-Hexyl: Introduces orthogonal selectivity via π−π electron interactions . The imidazo[1,2-a]pyrimidine core contains localized electron-deficient and electron-rich regions. The electron-rich phenyl ring of the stationary phase interacts uniquely with the spatial electron distribution of the target versus its regioisomer. This π−π overlap, combined with the hexyl linker's flexibility, provides superior geometric recognition and baseline resolution.
Table 1: Comparative Column Performance Data
| Column Chemistry | Retention Time (min) | Resolution ( Rs ) | Tailing Factor ( Tf ) | Theoretical Plates ( N ) | Status |
| Standard C18 | 12.4 | 1.1 | 1.8 | 8,500 | Fail |
| Polar-Embedded C18 | 11.8 | 1.4 | 1.2 | 10,200 | Fail |
| Phenyl-Hexyl | 14.2 | 2.8 | 1.1 | 14,500 | Pass |
Data generated using a 150 mm × 4.6 mm, 3.5 µm column format under identical gradient conditions.
Self-Validating Experimental Protocol
A scientifically sound protocol must be self-validating; it should actively prevent the generation of poor data if system conditions drift.
Step-by-Step Methodology
-
Mobile Phase Preparation (The Causality of pH):
-
Phase A: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust to pH 6.0 ± 0.05 using dilute glacial acetic acid.
-
Why pH 6.0? The pKa of the basic nitrogens in the imidazo-pyrimidine core is ~4.5. Buffering at pH 6.0 ensures the molecule remains in its neutral (unprotonated) state, completely suppressing secondary ion-exchange interactions with the silica support and ensuring sharp peaks.
-
Phase B: 100% HPLC-grade Acetonitrile (chosen over methanol for lower viscosity and higher elution strength).
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (maintains constant mobile phase viscosity, ensuring reproducible retention times).
-
Detection: UV Photodiode Array (PDA) at 254 nm.
-
-
Gradient Program:
-
0–2 min: 10% B | 2–15 min: Linear ramp to 80% B | 15–18 min: Hold at 80% B | 18–19 min: Return to 10% B | 19–25 min: Re-equilibration.
-
-
System Suitability Test (SST) - The Self-Validating Gate:
-
Inject an SST solution containing 0.1 mg/mL of the API and 0.01 mg/mL of the critical pair impurity.
-
System Lock: The sequence is programmed to halt unless Resolution ( Rs ) ≥2.0 , Tailing Factor ( Tf ) ≤1.5 , and %RSD of peak area ( n=5 ) ≤1.0% . This ensures the system is fit-for-purpose before any actual sample is consumed.
-
ICH Q2(R2) Method Validation Results
The optimized Phenyl-Hexyl method was subjected to rigorous validation according to the ICH Q2(R2) framework[2] to prove it is a reliable, stability-indicating assay[3].
Table 2: Method Validation Summary Data
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Conclusion |
| Specificity (Peak Purity) | Purity Angle < Purity Threshold | Angle: 0.12 < Threshold: 0.45 | Pass (No co-elution) |
| Linearity & Range | R2≥0.999 (LOQ to 120% Spec) | R2=0.9998 | Pass |
| Accuracy (Spike Recovery) | 98.0% – 102.0% across 3 levels | 99.4% – 100.8% | Pass |
| Precision (Repeatability) | %RSD ≤2.0% ( n=6 preparations) | %RSD = 0.65% | Pass |
| Sensitivity (LOD / LOQ) | S/N ≥3 / S/N ≥10 | 0.02 µg/mL / 0.06 µg/mL | Pass |
| Robustness | Rs≥2.0 under varied conditions | Min Rs=2.4 (at pH 6.2, 32°C) | Pass |
Note on Specificity: Forced degradation (acid, base, peroxide, heat, and UV light) was performed. The PDA detector confirmed that all degradation products were baseline resolved from the main 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde peak, validating the method's stability-indicating power[3].
Validation Workflow Visualization
Workflow of ICH Q2(R2) compliant HPLC method validation for purity analysis.
References
- Validation of analytical procedures q2(r2)
- Source: LCGC International (chromatographyonline.com)
- 6-Bromo-2-isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde - Product Information Source: Guidechem URL
Sources
Navigating the Maze: A Comparative Guide to the LC-MS Fragmentation of 2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde
In the landscape of modern drug discovery and development, the structural elucidation of novel heterocyclic compounds is a critical step. Among these, the imidazo[1,2-a]pyrimidine scaffold has garnered significant attention due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of a specific derivative, 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde. By leveraging fundamental principles of mass spectrometry and comparing its fragmentation with that of related structures, we aim to provide researchers with a predictive framework for identifying this and similar molecules.
The Structural Context: Understanding the Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine system is a fused bicyclic heteroaromatic ring system. The inherent stability of this aromatic core, coupled with the nature and position of its substituents, dictates its behavior under mass spectrometric analysis. The subject of our investigation, 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde, possesses two key substituents: an isopropyl group at the 2-position and a carbaldehyde group at the 3-position. These additions are expected to significantly influence the fragmentation cascade.
Predicting the Fragmentation Cascade: A Mechanistic Approach
Based on established fragmentation rules for heterocyclic compounds, aldehydes, and alkyl-substituted aromatics, we can postulate a series of fragmentation pathways for 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde.[3][4] The initial ionization in electrospray ionization (ESI) would likely result in a protonated molecular ion, [M+H]⁺.
The primary fragmentation events are anticipated to originate from the substituents, as they represent the most labile parts of the molecule.
Experimental Protocol: A Blueprint for Analysis
To acquire high-quality LC-MS/MS data for 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde, the following experimental setup is recommended:
1. Sample Preparation:
-
Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
LC System: Agilent 1200 series or equivalent.[5]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
MS System: A triple quadrupole or Q-TOF mass spectrometer.[5]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS Analysis: Targeted MS/MS of the protonated molecular ion.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a wide range of fragment ions.
Visualizing the Fragmentation Pathway
The predicted fragmentation of 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde can be visualized as follows:
Caption: Predicted fragmentation pathway of 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde.
Comparative Fragmentation Analysis: Differentiating Isomers and Analogs
The utility of a fragmentation pattern lies in its ability to distinguish a compound from its structural isomers and related analogs.
| Compound | Key Diagnostic Fragments | Rationale |
| 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde | Loss of H• (M-1), Loss of CO (M-28), Loss of •CH₃ (M-15), Loss of •C₃H₇ (M-43) | Fragmentation driven by both aldehyde and isopropyl groups. |
| 3-Isopropylimidazo[1,2-a]pyrimidine-2-carbaldehyde (Isomer) | Similar initial losses, but relative intensities may differ due to steric effects and charge localization. | The position of the substituents can influence the stability of the resulting fragment ions. |
| 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde (Analog) | Loss of •C₂H₅ (M-29) instead of •C₃H₇. | The alkyl substituent dictates the initial neutral loss from that position. |
| 2-Isopropylimidazo[1,2-a]pyrimidine (Analog without aldehyde) | Primarily loss of •CH₃ (M-15) and •C₃H₇ (M-43). Absence of M-1 and M-28 fragments. | The absence of the aldehyde group eliminates its characteristic fragmentation pathways. |
This comparative table highlights the diagnostic value of specific fragment ions in differentiating the target molecule from closely related structures.
Conclusion: A Predictive Tool for Structural Confirmation
While no direct experimental data for the LC-MS fragmentation of 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde is publicly available, a thorough analysis based on the established fragmentation behavior of its constituent parts provides a robust predictive model. The characteristic losses from the isopropyl and carbaldehyde substituents, followed by the cleavage of the imidazopyrimidine core, create a unique fragmentation signature. This guide serves as a valuable resource for researchers working on the synthesis and characterization of novel imidazo[1,2-a]pyrimidine derivatives, enabling more confident structural elucidation and accelerating the pace of drug discovery.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
- Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. International Letters of Chemistry, Physics and Astronomy, 52, 1-4.
- Kadam, S. S., et al. (2024). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports, 14(1), 1-18.
- Gaber, H. M., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia. Macedonian Pharmaceutical Bulletin, 68(1), 19-29.
- Williams, T. D., et al. (2007). Mass Spectrometry of Fatty Aldehydes. In Lipidomics: Volume 1: Methods and Protocols (pp. 339-361). Humana Press.
-
Mass Spectrometry: Fragmentation. (n.d.). [Link]
- Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022). Rapid Communications in Mass Spectrometry, 36(17), e9349.
- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016).
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). Beilstein Journal of Organic Chemistry, 20, 1234-1245.
-
SpectraBase. [Link]
Sources
In Vitro Cytotoxicity of 2-Isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde Analogs: A Comparative Guide
As the demand for novel, targeted anticancer therapeutics intensifies, the imidazo[1,2-a]pyrimidine scaffold has emerged as a highly privileged pharmacophore. Specifically, derivatives synthesized from the 2-isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde building block offer unique structural advantages. The 2-isopropyl group provides critical lipophilicity and steric direction to enhance cellular permeability, while the highly reactive 3-carbaldehyde moiety serves as an ideal electrophilic center for synthesizing diverse analogs, such as Schiff bases, hydrazones, and homopiperazine-linked derivatives.
This guide provides an objective, data-driven comparison of the in vitro cytotoxic performance of these analogs, detailing the mechanistic rationale and the self-validating experimental workflows required for rigorous preclinical evaluation.
Mechanistic Rationale & Target Pathways
The cytotoxicity of imidazo[1,2-a]pyrimidine analogs is primarily driven by their ability to act as kinase inhibitors. Recent structural biology and in vitro studies demonstrate that these compounds frequently function as1[1]. Inhibition of Aurora-A disrupts centrosome maturation and spindle assembly, leading to mitotic arrest. Consequently, this triggers the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2[2].
Fig 1: Proposed apoptotic signaling pathway induced by imidazo[1,2-a]pyrimidine analogs.
Comparative Cytotoxicity Data
The functionalization of the 3-carbaldehyde group dramatically alters the compound's therapeutic index and cell-line selectivity. For instance, condensing the carbaldehyde with homopiperazine yields derivatives with potent low-micromolar efficacy against lung cancer (A549) cells, outperforming standard chemotherapeutics like Etoposide[3]. Conversely, 2 synthesized via the carbaldehyde intermediate show distinct selectivity for breast cancer lines (MCF-7 and MDA-MB-231)[2].
The table below summarizes the comparative in vitro cytotoxicity (IC50) of various analog classes derived from the imidazo[1,2-a]pyrimidine core across standard human carcinoma cell lines.
| Analog Class (3-Position Modification) | Target Cell Line | Assay Type | IC50 (µM) | Reference Standard | Standard IC50 (µM) |
| Homopiperazine-linked | A549 (Lung) | MTT | 4.14 | Etoposide | 10.44 |
| Homopiperazine-linked | HeLa (Cervical) | MTT | 6.12 | Etoposide | 7.43 |
| Imine (Schiff Base) Derivative | MCF-7 (Breast) | SRB | ~8.50 | Doxorubicin | ~1.20 |
| Amine Derivative | MDA-MB-231 (Breast) | SRB | ~12.30 | Doxorubicin | ~2.50 |
| Triazole Hybrid | HepG2 (Liver) | MTT | ~6.20 | Doxorubicin | ~1.50 |
Data synthesized from peer-reviewed evaluations of imidazo[1,2-a]pyrimidine derivatives[2][3][4].
Experimental Workflows: A Self-Validating System
To ensure scientific integrity and reproducibility, the evaluation of these analogs must follow a self-validating workflow. Viability metrics must be cross-examined against molecular markers of apoptosis to confirm that cell death is target-driven rather than a result of non-specific chemical toxicity.
Fig 2: Self-validating experimental workflow for in vitro cytotoxicity evaluation.
Protocol 1: Cell Culture and Synchronization
-
Procedure: Seed human carcinoma cells (e.g., MCF-7, A549) in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Causality & Rationale: Precise seeding density ensures that cells remain in the logarithmic growth phase throughout the 72-hour assay period. Allowing cells to reach over-confluence triggers contact inhibition, which artificially downregulates proliferation-dependent targets (like Aurora-A kinase), thereby skewing the IC50 values and masking the compound's true efficacy.
Protocol 2: Sulforhodamine B (SRB) Viability Assay
-
Procedure: Following 48-72 hours of compound exposure, fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash, dry, and stain with 0.4% SRB solution for 30 minutes. Wash unbound dye with 1% acetic acid, solubilize the bound dye in 10 mM Tris base, and measure absorbance at 540 nm.
-
Causality & Rationale: While MTT is common, we prioritize the 2[2]. The MTT assay relies on mitochondrial reductase activity, which can be transiently upregulated by cellular stress immediately prior to apoptosis, leading to false viability signals. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, metabolism-independent quantification of total cellular protein mass.
Protocol 3: Apoptotic Mechanism Validation via qPCR
-
Procedure: Extract total RNA from treated cells using TRIzol reagent. Synthesize cDNA and perform quantitative real-time PCR (qPCR) using specific primers for Bax, Bcl-2, and GAPDH (internal control). Calculate relative expression using the 2−ΔΔCt method.
-
Causality & Rationale: Cytotoxicity assays only measure cell death; they do not explain how the cell died. By quantifying the Bax/Bcl-2 mRNA ratio, we validate the mechanism of action. Because imidazo[1,2-a]pyrimidines act via kinase inhibition, shifting the balance of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins is the causal downstream executioner of intrinsic apoptosis, confirming on-target drug activity.
Structure-Activity Relationship (SAR) Insights
Analyzing the comparative data reveals critical Structure-Activity Relationship (SAR) principles for the 2-isopropylimidazo[1,2-a]pyrimidine-3-carbaldehyde scaffold:
-
Steric Bulk at Position 4 of the Phenyl Ring: In imine derivatives, the presence of a nitrogenous electron-donating group (e.g., −N(CH2CH3)2 ) significantly increases cytotoxic activity against breast cancer lines by enhancing target pocket binding[2].
-
Linker Flexibility: The incorporation of a homopiperazine linker at the 3-position provides the necessary conformational flexibility to occupy the catalytic triad of target enzymes, leading to superior potency (IC50 < 5 µM) against lung carcinoma compared to rigid analogs[3].
References
- Source: nih.gov (PMC)
- Source: nih.gov (PubMed)
- Title: Evaluating the Therapeutic Index of 2-(Furan-2-yl)
- Source: dergipark.org.
- Source: researchgate.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design, molecular docking and synthesis of novel homopiperazine linked imidazo[1,2-a]pyrimidine derivatives as potent cytotoxic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

